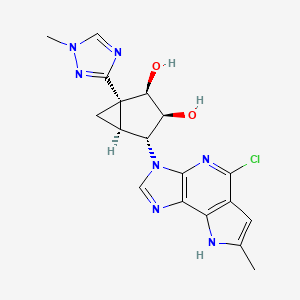
A3AR agonist 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A3AR agonist 4 is a selective agonist for the A3 adenosine receptor, which is a G protein-coupled receptor. This compound has shown significant potential in various therapeutic areas, including inflammation, pain, and cancer. The A3 adenosine receptor is overexpressed in pathological human cells, making it a promising target for drug development .
Vorbereitungsmethoden
The synthesis of A3AR agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
A3AR agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
A3AR agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of A3 adenosine receptor ligands.
Biology: Employed in research to understand the role of A3 adenosine receptors in various biological processes, including cell signaling and apoptosis.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and pain.
Wirkmechanismus
A3AR agonist 4 exerts its effects by binding to the A3 adenosine receptor, which is coupled to Gi proteins. This binding inhibits the production of cyclic adenosine monophosphate (cAMP) and activates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of voltage-dependent calcium currents, reduction of cytokine production, and modulation of immune cell responses . These actions contribute to the compound’s anti-inflammatory, anticancer, and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
A3AR agonist 4 is unique compared to other similar compounds due to its high selectivity and potency for the A3 adenosine receptor. Similar compounds include:
Piclidenoson: Another A3 adenosine receptor agonist with applications in treating inflammatory diseases and cancer.
Namodenoson: A selective A3 adenosine receptor agonist being developed for liver cancer and non-alcoholic steatohepatitis.
This compound stands out due to its specific binding affinity and the range of therapeutic applications it offers, making it a valuable compound in both research and clinical settings .
Eigenschaften
Molekularformel |
C18H18ClN7O2 |
|---|---|
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
(1R,2R,3S,4R,5S)-4-(8-chloro-11-methyl-3,5,7,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-5-yl)-1-(1-methyl-1,2,4-triazol-3-yl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C18H18ClN7O2/c1-7-3-8-10(22-7)11-16(23-15(8)19)26(6-20-11)12-9-4-18(9,14(28)13(12)27)17-21-5-25(2)24-17/h3,5-6,9,12-14,22,27-28H,4H2,1-2H3/t9-,12-,13+,14+,18+/m1/s1 |
InChI-Schlüssel |
RIYADXGVGVSFRE-WESMQSEESA-N |
Isomerische SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C6=NN(C=N6)C |
Kanonische SMILES |
CC1=CC2=C(N1)C3=C(N=C2Cl)N(C=N3)C4C5CC5(C(C4O)O)C6=NN(C=N6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


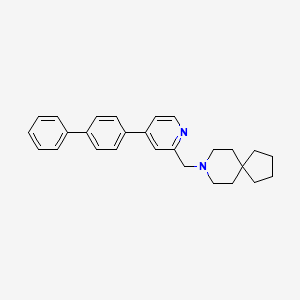

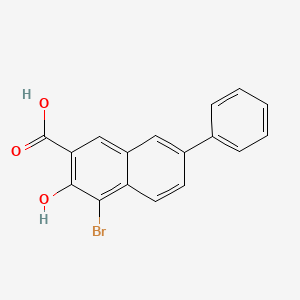
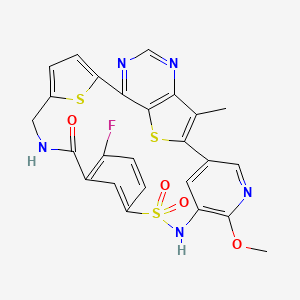
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
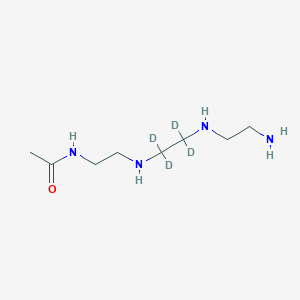
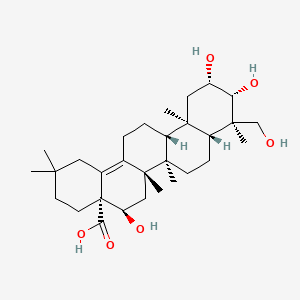

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
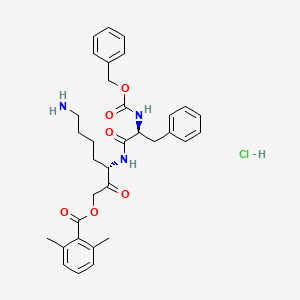
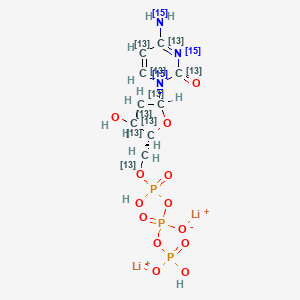
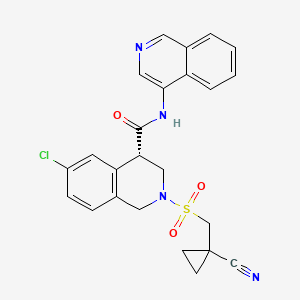
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
